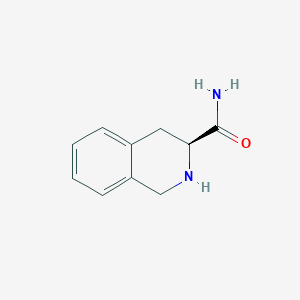

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Descripción general

Descripción

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide (THIQ-3-CA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its role as a kappa-opioid receptor antagonist, its anticancer properties, and its potential antimicrobial effects.

Structure-Activity Relationship (SAR)

Research has demonstrated that the structural modifications of tetrahydroisoquinoline derivatives significantly influence their biological activities. The compound THIQ-3-CA has been studied extensively for its interaction with various receptors and enzymes, leading to promising therapeutic applications.

Kappa-Opioid Receptor Antagonism

A key study highlighted the potent and selective antagonistic activity of THIQ-3-CA at kappa-opioid receptors. The compound exhibited a binding affinity () of 0.37 nM in GTPγS binding assays. It showed remarkable selectivity, being 645-fold more selective for the kappa receptor compared to the mu receptor and over 8100-fold compared to the delta receptor . This selectivity suggests potential applications in treating conditions related to opioid receptors without the side effects associated with mu-opioid receptor activation.

Bcl-2 Inhibition

Another area of research focused on the anticancer properties of THIQ derivatives. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed, showing significant binding affinities to Bcl-2 family proteins—crucial regulators of apoptosis in cancer cells. One derivative demonstrated a value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation .

| Compound | Target Protein | Binding Affinity (K_i) | Apoptosis Induction |

|---|---|---|---|

| 11t | Bcl-2 | 5.2 µM | Yes |

This data indicates that THIQ derivatives could serve as effective agents in cancer therapy by promoting apoptosis in cancerous cells.

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of THIQ compounds. A novel series of isoquinoline dipeptides were synthesized and evaluated for their antibacterial activity against Escherichia coli, showing promising results . The compounds not only exhibited strong antibacterial effects but also displayed antifungal activity that surpassed existing standard treatments.

Case Studies and Research Findings

- Kappa Opioid Receptor Study : A study published in 2018 explored a new class of tetrahydroisoquinoline kappa-opioid receptor antagonists, including THIQ-3-CA. The findings underscored its potential clinical applications due to its selective antagonism and favorable pharmacokinetic profile .

- Cancer Therapy Development : A study conducted in 2019 revealed that THIQ derivatives could inhibit Bcl-2 proteins effectively and induce apoptosis in cancer cell lines. This suggests their potential as anti-cancer agents targeting apoptotic pathways .

- Antimicrobial Research : In a recent study from December 2023, tetrahydroisoquinoline-conjugated dipeptides were shown to have significant antimicrobial activity against various strains of bacteria and fungi, indicating a broad spectrum of biological activity .

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Kappa Opioid Receptor Antagonism

Recent studies have highlighted the potential of THIQ derivatives as selective kappa opioid receptor antagonists. For instance, a compound identified as (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide demonstrated high selectivity for the kappa receptor over mu and delta receptors, making it a candidate for treating conditions like depression and addiction . The structure-activity relationship (SAR) studies indicate that modifications to the THIQ scaffold can enhance its pharmacological profile.

Alzheimer's Disease Research

In a study involving a Drosophila model of Alzheimer’s disease, a derivative known as 3-[[(3S)-1,2,3,4-Tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid (THICAPA) was found to mitigate toxic effects associated with amyloid-beta42 (Aβ42). This suggests that THIQ compounds could be developed as novel treatments for neurodegenerative diseases .

Oncology Applications

Antitumor Activity

THIQ derivatives have shown promise in the field of oncology. The structural framework of THIQ has been utilized to design compounds with antitumor properties. The review of THIQ analogs indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines . The SAR studies provide insights into how different functional groups influence the biological activity of these compounds.

Infectious Disease Applications

Ebola Virus Inhibition

Recent research has identified novel tetrahydroisoquinoline-based compounds as potential inhibitors of Ebola virus entry. These compounds were developed through scaffold hopping strategies and exhibited significant anti-Ebola activity while minimizing toxicity . This highlights the versatility of THIQ derivatives in addressing urgent public health challenges.

Peptide and Peptidomimetic Design

Incorporation into Therapeutics

THIQ's unique structural properties make it an attractive candidate for incorporation into peptide-based drugs. It has been utilized as a surrogate for proline in various peptide sequences, leading to enhanced stability and biological activity. A notable example includes its incorporation into enalapril derivatives, resulting in improved pharmacological profiles . This underscores THIQ's potential in drug design and optimization.

Summary Table of Applications

Propiedades

IUPAC Name |

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMNKDRNEZZRBW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of the synthesized (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides and thioamides discussed in the research?

A1: The research focuses on synthesizing and characterizing a series of N-substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides and thioamides. These compounds are investigated for their potential as organocatalysts in the asymmetric aldol reaction. Specifically, the researchers tested these compounds' ability to catalyze the reaction between nitrobenzaldehyde and acetone. []

Q2: Why is the asymmetric aldol reaction significant in organic synthesis, and how do these compounds contribute to this field?

A2: The asymmetric aldol reaction is a fundamental reaction in organic synthesis for creating carbon-carbon bonds and introducing chirality into molecules. Chiral molecules exist in two forms that are mirror images of each other, like our left and right hands. These mirror image molecules can have different biological activities. Therefore, developing efficient methods for asymmetric synthesis, particularly utilizing organocatalysts like the (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamides, is crucial for synthesizing enantiomerically pure compounds, which are essential for pharmaceutical and materials science applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.